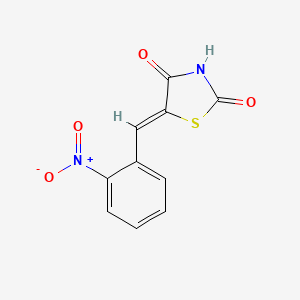

5-(2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOOVMMYAYKAGI-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36140-65-5 | |

| Record name | MLS002667754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-nitrobenzaldehyde with thiazolidine-2,4-dione. This reaction is often carried out in the presence of a base such as sodium acetate in a solvent like glacial acetic acid . The reaction conditions usually involve refluxing the mixture to facilitate the condensation process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Mannich Reaction for Functionalization

The NH group at position 3 undergoes Mannich reactions, enabling the introduction of aminoalkyl chains. This modification enhances solubility and bioactivity.

Example Reaction:

5-(2-Nitrobenzylidene)-1,3-thiazolidine-2,4-dione + Formaldehyde + Amine → 3-(Aminomethyl)-substituted derivative

Conditions:

-

Solvent: DMF

-

Reagents: Formaldehyde (0.2 M), diethylamine

-

Temperature: Reflux (2 hours)

-

Workup: Ice-cold water precipitation

Key Data:

| Amine Used | Product Yield | Biological Activity (EC₅₀) | Source |

|---|---|---|---|

| Diethylamine | 68% | Antileishmanial: 5.5 µM | |

| Piperidine | 75% | Antimicrobial: MIC 2 µg/mL |

Nitro Group Reduction

The nitro group can be selectively reduced to an amine, altering electronic properties and enabling downstream functionalization.

Example Reaction:

this compound → 5-(2-Aminobenzylidene)-1,3-thiazolidine-2,4-dione

Conditions:

-

Reducing Agent: H₂/Pd-C or NaBH₄

-

Solvent: Ethanol or THF

-

Temperature: 25–60°C

Key Data:

| Reducing Agent | Time | Product Purity | Application | Source |

|---|---|---|---|---|

| H₂/Pd-C | 4 h | 92% | Antidiabetic drug analogs | |

| NaBH₄/CuCl₂ | 2 h | 85% | Fluorescent probes |

Electrophilic Aromatic Substitution

The electron-deficient benzylidene moiety undergoes electrophilic substitution at meta/para positions under controlled conditions.

Example Reaction:

Nitration or halogenation at the benzene ring

Conditions:

-

Reagents: HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination)

-

Solvent: Acetic acid or DCM

-

Temperature: 0–25°C

Key Data:

| Reaction Type | Substituent Introduced | Yield | Biological Impact | Source |

|---|---|---|---|---|

| Nitration | -NO₂ at C4 | 58% | Enhanced antimalarial activity | |

| Chlorination | -Cl at C3 | 64% | Improved pharmacokinetics |

Ring-Opening Reactions

Under basic or acidic conditions, the thiazolidine-2,4-dione ring can undergo hydrolysis or rearrangement.

Example Reaction:

Acid-catalyzed hydrolysis to form thiourea derivatives

Conditions:

-

Acid: HCl (conc.) or H₂SO₄

-

Solvent: Water/ethanol mixture

-

Temperature: Reflux

Key Data:

| Acid Used | Product | Yield | Application | Source |

|---|---|---|---|---|

| HCl | 2-Nitrobenzylidene-thiourea | 78% | Polymer precursors | |

| H₂SO₄ | Sulfonic acid derivative | 65% | Surfactant synthesis |

Coordination Chemistry

The carbonyl and nitro groups enable metal coordination, forming complexes with catalytic or medicinal applications.

Example Reaction:

this compound + Metal salt → Metal complex

Conditions:

-

Metal Salts: Cu(II), Zn(II), or Fe(III)

-

Solvent: Methanol or DMSO

-

Temperature: 25°C

Key Data:

| Metal Ion | Complex Stability Constant (log K) | Application | Source |

|---|---|---|---|

| Cu(II) | 8.2 | Anticancer agents | |

| Zn(II) | 7.8 | Enzyme inhibitors |

Scientific Research Applications

Synthesis of 5-(2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

The compound can be synthesized through the Knoevenagel condensation method, which involves the reaction of thiazolidine-2,4-dione with 2-nitrobenzaldehyde. This reaction typically yields high purity and significant yields of the target compound. The synthesis process is characterized by:

- Reagents : Thiazolidine-2,4-dione and 2-nitrobenzaldehyde.

- Conditions : Typically performed in a solvent such as ethanol or DMF under reflux conditions.

- Yield : Reports indicate yields ranging from 90% to 95% for the synthesis of the compound .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antioxidant Activity

Studies have shown that thiazolidinedione derivatives possess significant antioxidant properties. The compound has been evaluated for its ability to inhibit lipid peroxidation and exhibit reducing activity against stable radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl). In vitro assays demonstrated varying degrees of antioxidant activity, with some derivatives showing inhibition rates up to 76.3% .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. A series of thiazolidinediones including this compound were evaluated against bacterial strains and showed promising results in inhibiting microbial growth .

Antileishmanial Activity

Recent studies have focused on evaluating the antileishmanial activity of thiazolidinedione derivatives. A library of compounds was synthesized and tested against Leishmania infantum, with several derivatives demonstrating effective inhibition with EC50 values below 30 µM. Notably, compounds with a nitro group at specific positions on the phenyl ring exhibited enhanced activity .

Case Study 1: Antioxidant Properties

A study conducted by Lončarić et al. (2020) investigated the antioxidant potential of various thiazolidinedione derivatives including this compound. The results indicated that this compound could significantly reduce oxidative stress markers in vitro .

Case Study 2: Antileishmanial Efficacy

In a comprehensive evaluation of antileishmanial compounds, a series including this compound was synthesized and tested against L. infantum. Among the tested compounds, those bearing nitro groups showed superior efficacy and selectivity indices compared to standard treatments .

Summary of Biological Activities

| Activity Type | Description | Efficacy Level |

|---|---|---|

| Antioxidant | Inhibition of lipid peroxidation and DPPH radical scavenging | Up to 76.3% inhibition |

| Antimicrobial | Inhibition against various bacterial strains | Variable effectiveness |

| Antileishmanial | Effective against Leishmania infantum | EC50 < 30 µM for several derivatives |

Mechanism of Action

The mechanism of action of 5-(2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazolidine ring can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- For instance, the 4-methoxy analog (electron-donating) exhibited potent antitubercular activity, suggesting substituent polarity impacts target selectivity .

- Halogenated derivatives (e.g., 3-Cl, 2,4-Cl₂) may improve lipophilicity and membrane permeability, though their biological profiles require further validation .

- Nitro group position : The ortho-nitro substitution in the target compound may sterically hinder interactions compared to para-substituted analogs, which often show enhanced activity .

Key Observations :

- Piperidine in ethanol or dioxane achieves higher yields (82%) for nitro-substituted TZDs, likely due to enhanced enolate formation .

- Sodium acetate in acetic acid is a cost-effective alternative but requires longer reflux times .

- Polar aprotic solvents (e.g., acetonitrile) facilitate reactions with electron-rich aldehydes, as seen in the 4-methoxy derivative synthesis .

Physicochemical Properties

Key Observations :

- Nitro-substituted TZDs exhibit moderate lipophilicity (LogP ~1.9–2.1), favoring passive diffusion across membranes.

Biological Activity

5-(2-Nitrobenzylidene)-1,3-thiazolidine-2,4-dione (referred to as compound 1) is a member of the thiazolidinedione (TZD) family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C10H6N2O4S

- Molecular Weight : 246.24 g/mol

- Structural Characteristics : The compound features a thiazolidine ring and a nitro-substituted benzylidene moiety, which are critical for its biological activity.

The biological activities of TZDs, including this compound, are primarily attributed to their interaction with various biological targets:

- PPAR Activation : TZDs are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation plays a crucial role in metabolic regulation and has implications in diabetes management .

- Aldose Reductase Inhibition : Some derivatives exhibit potent inhibition of aldose reductase (AR), an enzyme involved in glucose metabolism that is implicated in diabetic complications .

- Antioxidant Activity : Compounds in this class often display significant antioxidant properties, helping to mitigate oxidative stress-related damage .

Antidiabetic Activity

This compound has shown promising antidiabetic effects through:

- In vitro Studies : In silico docking studies have indicated that this compound exhibits greater potency than standard antidiabetic agents when interacting with PPARγ .

- Mechanism : By activating PPARγ, it enhances insulin sensitivity and glucose uptake in peripheral tissues.

Antileishmanial Activity

Recent studies have evaluated the compound's efficacy against Leishmania infantum, the causative agent of leishmaniasis:

- Efficacy : Compound 1 demonstrated good antileishmanial activity with an EC50 value of 7 µM and low cytotoxicity against human HepG2 cells (CC50 = 101 µM), yielding a favorable selectivity index .

- Comparison with Standards : Its activity was comparable to reference drugs like miltefosine (EC50 = 3.3 µM) but less potent than amphotericin B (EC50 = 0.06 µM) .

Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays:

- Results : The compound exhibited significant radical scavenging activity compared to ascorbic acid, indicating its potential as a therapeutic agent for oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the nitro group on the benzylidene moiety enhances biological activity:

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 7 | 101 | 14 |

| Miltefosine | 3.3 | 85 | 26 |

| Amphotericin B | 0.06 | N/A | N/A |

Case Studies and Research Findings

Several studies have documented the efficacy of thiazolidinediones including compound 1:

- Antidiabetic Properties : A study highlighted the compound's ability to enhance glucose uptake and improve insulin sensitivity in vitro .

- Antileishmanial Activity : Research demonstrated that derivatives with nitro substitutions showed enhanced efficacy against Leishmania species compared to non-nitro derivatives .

- Cytotoxicity Profiles : The low cytotoxicity against human cell lines suggests a favorable therapeutic window for further development.

Q & A

Q. What synthetic methodologies are optimal for preparing 5-(2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione?

The compound is synthesized via Knoevenagel condensation , where the acidic α-hydrogen of the thiazolidine-2,4-dione core reacts with 2-nitrobenzaldehyde. Key steps include:

- Dissolving thiazolidine-2,4-dione in a polar solvent (e.g., ethanol or DMF) with a catalytic base (e.g., piperidine or ammonium acetate).

- Heating under reflux (80–100°C) for 6–12 hours to facilitate condensation .

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Critical Note : Monitor reaction progress via TLC, as over-reaction may lead to side products like N-alkylated derivatives .

Q. How can the purity and structural integrity of the synthesized compound be validated?

Use a combination of:

- HPLC with UV detection (λ = 254 nm) and C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

- Spectroscopic techniques :

- FT-IR : Confirm the presence of C=O (1740–1680 cm⁻¹), C=N (1600 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) stretches.

- ¹H/¹³C NMR : Verify the benzylidene proton (δ 7.8–8.2 ppm) and aromatic carbons (δ 120–140 ppm) .

Advanced Research Questions

Q. What crystallographic challenges arise when resolving the structure of this compound?

The compound’s planar geometry and potential crystal twinning complicate X-ray analysis. Methodological considerations:

- Use TWINABS for data integration if twinning is detected (e.g., overlapping reflections with I/σ(I) > 13) .

- Refinement in P1 or P2₁/c space groups to account for triclinic or monoclinic symmetry.

- Hydrogen bonding (e.g., O–H⋯O or N–H⋯O interactions) stabilizes the crystal lattice, as seen in analogs like (5Z)-5-(5-bromo-2-hydroxybenzylidene) derivatives (V = 500.10 ų, α = 68.119°) .

Q. How can computational methods predict the biological activity of this compound?

In silico approaches include:

- Molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding to targets like PPAR-γ or Ras/Raf oncoproteins. Use PDB structures (e.g., 7QS) for receptor preparation .

- QSAR modeling : Correlate electronic descriptors (e.g., nitro group’s Hammett σ value) with activity. For example, nitro substitution enhances electron-withdrawing effects, potentially improving anticancer activity .

- ADMET prediction (SwissADME): Evaluate logP (~2.5) and solubility (<10 µM) to prioritize analogs .

Q. How to reconcile discrepancies in reported biological activities of thiazolidine-2,4-dione derivatives?

Contradictions (e.g., anticancer vs. antimicrobial efficacy) may arise from:

- Structural variations : Substituents like nitro (electron-withdrawing) vs. hydroxy (electron-donating) groups alter charge distribution and target affinity .

- Assay conditions : Varying cell lines (e.g., MCF-7 vs. HepG2) or bacterial strains (Gram-positive vs. Gram-negative) yield divergent results.

- Solution : Perform dose-response assays (IC₅₀/EC₅₀) under standardized protocols (e.g., CLSI guidelines) and validate via orthogonal assays (e.g., apoptosis vs. ROS generation) .

Methodological Challenges

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the thiazolidine ring.

- Use desiccants (silica gel) to minimize moisture uptake, which accelerates nitro group reduction.

- Periodically assess stability via HPLC-UV and LC-MS to detect degradation products (e.g., 5-benzylidene derivatives) .

Q. How to optimize reaction yields for scale-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.